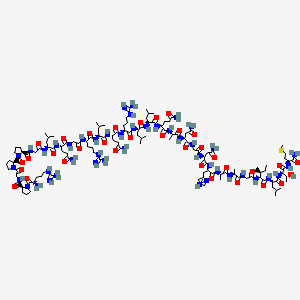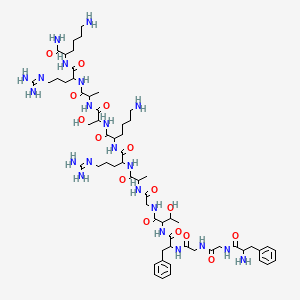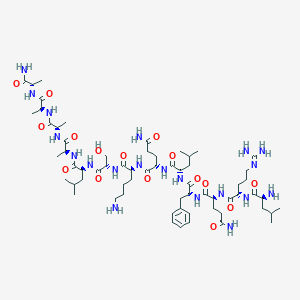
926018-45-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HAEGTFTSD is the first N-terminal 1-9 residues of GLP-1 peptide . The GLP-1 (7-36) amide is a product of the preproglucagon gene, which is secreted from intestinal L-cells, in response to the ingestion of food . GLP-1 exerts multiple actions by stimulating insulin secretion from pancreatic β-cells, in a glucose-dependent manner (insulinotropic action) .
Molecular Structure Analysis
The molecular formula of HAEGTFTSD is C40H57N11O17 . It has a molecular weight of 963.94 . The SMILES representation of its structure isO=C(NC@@HC(NC@@H=O)C(NCC(NC@@HC)C(NC@@HC(NC@@HC)C(NC@@HC(NC@@H=O)C(O)=O)=O)=O)=O)=O)=O)=O)=O)C@HN . Physical And Chemical Properties Analysis
HAEGTFTSD has a predicted boiling point of 1591.6±65.0 °C and a predicted density of 1.450±0.06 g/cm3 . It is soluble in DMSO . The compound should be stored at -20°C .Scientific Research Applications
Next-Generation Sequencing in Botanical Sciences
Next-generation sequencing (NGS) technologies, such as 454 and Illumina, have revolutionized the development of simple sequence repeat (SSR) or microsatellite loci in plant genetics. These technologies allow the efficient identification of large numbers of microsatellites at a reduced cost and effort compared to traditional methods. NGS methods produce vast amounts of sequence data for isolating and developing numerous genome-wide and gene-based microsatellite loci. This advancement is crucial for genetic research in economically important but understudied crops like cranberry (Zalapa et al., 2012).
Integrity in Scientific Research
The integrity of scientific research is paramount, with concerns about the frequency of data fabrication and falsification. Surveys and meta-analyses have been conducted to understand the prevalence of such misconduct. Findings suggest that a small percentage of scientists admitted to fabricating, falsifying, or modifying data at least once. However, a higher percentage admitted to other questionable research practices. These findings highlight the need for stringent measures and ethical guidelines in scientific research to ensure credibility and reliability of scientific knowledge (Fanelli, 2009).
Public Participation in Scientific Research
Public participation in scientific research (PPSR) varies across different contexts, particularly in conservation and natural resource management. The degree and quality of public participation significantly influence both project design and outcomes. PPSR initiatives benefit scientific research, individual participants, and social-ecological systems. This participation enhances project design towards integrated goals and ensures more comprehensive outcomes (Shirk et al., 2012).
Meta-Research in the Scientific Ecosystem
Meta-research, or research-on-research, investigates the efficiency, quality, and bias within the scientific ecosystem. It addresses concerns about the credibility of scientific literature by providing empirical evidence that informs reform initiatives. Meta-researchers study science itself and use a translational framework involving identifying problems, investigating them, developing solutions, and evaluating these solutions. This discipline helps calibrate the scientific ecosystem towards higher standards of practice (Hardwicke et al., 2019).
Mechanism of Action
properties
CAS RN |
926018-45-3 |
|---|---|
Product Name |
926018-45-3 |
Molecular Formula |
C₄₀H₅₇N₁₁O₁₇ |
Molecular Weight |
963.94 |
sequence |
One Letter Code: HAEGTFTSD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







